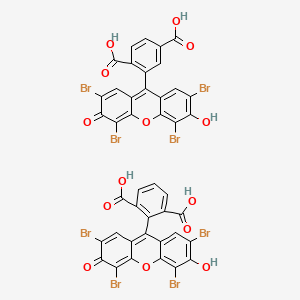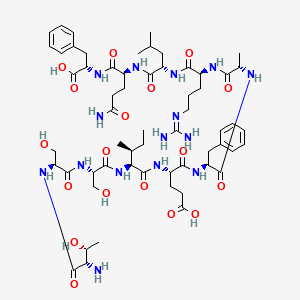
HSV-1 Glycoprotein (gB) (497-507)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HSV-1 Glycoprotein (gB) (497-507) is a peptide derived from the glycoprotein B of the herpes simplex virus type 1 (HSV-1). This peptide, consisting of the amino acid sequence Thr-Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu-Gln-Phe, is known for its role as an immunodominant epitope, meaning it is a primary target for the immune response . The molecular weight of this peptide is 1298.47 g/mol, and its molecular formula is C59H91N15O18 .
准备方法
The preparation of HSV-1 Glycoprotein (gB) (497-507) involves synthetic peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial production methods for peptides like HSV-1 Glycoprotein (gB) (497-507) often involve large-scale SPPS, utilizing automated synthesizers to increase efficiency and yield .
化学反应分析
HSV-1 Glycoprotein (gB) (497-507) primarily undergoes reactions typical of peptides, including:
Hydrolysis: Breaking peptide bonds in the presence of water, often catalyzed by enzymes or acidic/basic conditions.
Oxidation: Oxidative modifications can occur on amino acid side chains, particularly those containing sulfur (e.g., cysteine).
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted through chemical or enzymatic methods to study structure-function relationships.
Common reagents used in these reactions include acids, bases, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., dithiothreitol) . Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
HSV-1 Glycoprotein (gB) (497-507) has several scientific research applications:
Immunology: It is used to study immune responses, particularly the activation of CD8+ cytotoxic T lymphocytes.
Vaccine Development: As an immunodominant epitope, it is a candidate for vaccine design against HSV-1.
Virology: Researchers use this peptide to understand the mechanisms of HSV-1 entry and fusion with host cells.
Therapeutics: It is explored in the development of monoclonal antibody therapies targeting HSV-1.
作用机制
HSV-1 Glycoprotein (gB) (497-507) exerts its effects by activating CD8+ cytotoxic T lymphocytes, which are crucial for the immune response against viral infections . The peptide binds to major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells, which then present the peptide to CD8+ T cells. This interaction triggers the activation and proliferation of these T cells, leading to the targeted destruction of infected cells .
相似化合物的比较
Similar compounds to HSV-1 Glycoprotein (gB) (497-507) include other immunodominant epitopes from viral glycoproteins, such as:
HSV-2 Glycoprotein B (gB) epitopes: Similar in function but derived from herpes simplex virus type 2.
HIV-1 Glycoprotein 120 (gp120) epitopes: Used in studies of immune responses against HIV.
Influenza Hemagglutinin (HA) epitopes: Targeted in influenza vaccine development.
HSV-1 Glycoprotein (gB) (497-507) is unique due to its specific role in HSV-1 infection and its ability to activate CD8+ T cells independently of CD4+ T cells .
属性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H91N15O18/c1-7-31(4)47(74-55(88)43(29-76)72-54(87)42(28-75)73-56(89)46(61)33(6)77)57(90)68-38(21-23-45(79)80)50(83)70-40(26-34-15-10-8-11-16-34)52(85)65-32(5)48(81)66-36(19-14-24-64-59(62)63)49(82)69-39(25-30(2)3)53(86)67-37(20-22-44(60)78)51(84)71-41(58(91)92)27-35-17-12-9-13-18-35/h8-13,15-18,30-33,36-43,46-47,75-77H,7,14,19-29,61H2,1-6H3,(H2,60,78)(H,65,85)(H,66,81)(H,67,86)(H,68,90)(H,69,82)(H,70,83)(H,71,84)(H,72,87)(H,73,89)(H,74,88)(H,79,80)(H,91,92)(H4,62,63,64)/t31-,32-,33+,36-,37-,38-,39-,40-,41-,42-,43-,46-,47-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCPYXPXGDIVNO-MPYBFVCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H91N15O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
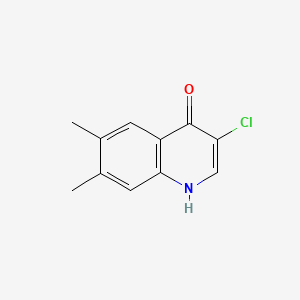

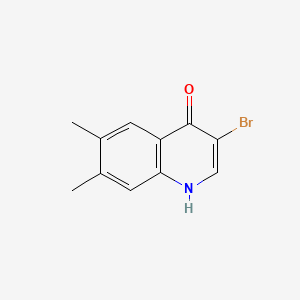
![1-((1R,3S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B598477.png)
![tert-Butyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B598479.png)
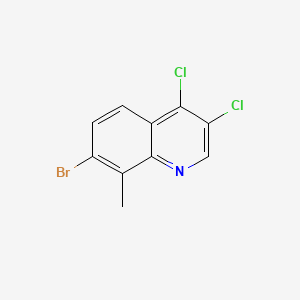
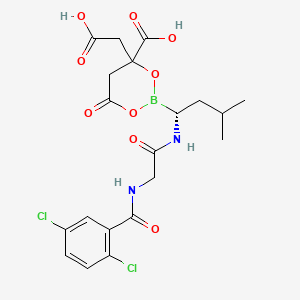

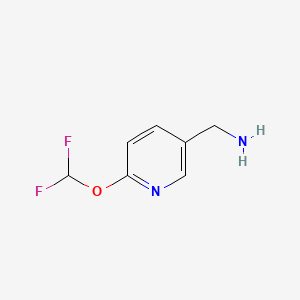
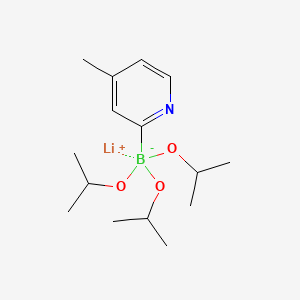
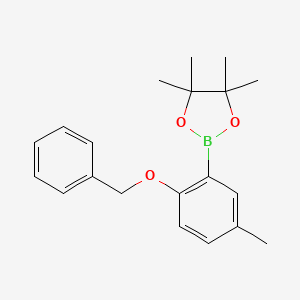

![Ethyl 7-amino-3-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B598489.png)
